molecular formula C7H11N5O2 B053942 (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid CAS No. 114460-37-6

(S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid

Cat. No.: B053942
CAS No.: 114460-37-6
M. Wt: 197.19 g/mol
InChI Key: HZLZMXYBDRVYRP-YFKPBYRVSA-N
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Description

(S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid is a compound that features both guanidino and imidazole functional groups. This compound is structurally related to histidine, an essential amino acid, and plays a significant role in various biochemical processes. The presence of the guanidino group makes it a strong base, while the imidazole ring contributes to its unique chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the amino acid histidine.

    Protection of Functional Groups: The amino and carboxyl groups of histidine are protected using suitable protecting groups.

    Introduction of Guanidino Group: The protected histidine is then reacted with a guanidinating reagent such as S-methylisothiourea to introduce the guanidino group.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The imidazole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The guanidino group can be reduced under specific conditions to form amines.

    Substitution: The imidazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Amines derived from the guanidino group.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

(S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying enzyme mechanisms and protein interactions.

    Medicine: It has potential therapeutic applications due to its structural similarity to histidine and its derivatives.

    Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with various molecular targets:

    Enzymes: It can act as a substrate or inhibitor for enzymes that recognize histidine or its derivatives.

    Receptors: It may bind to receptors that interact with imidazole-containing compounds.

    Pathways: It can participate in metabolic pathways involving amino acids and their derivatives.

Comparison with Similar Compounds

    Histidine: An essential amino acid with a similar imidazole ring structure.

    Arginine: Contains a guanidino group but lacks the imidazole ring.

    Histamine: A biogenic amine derived from histidine with an imidazole ring.

Uniqueness: (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid is unique due to the presence of both guanidino and imidazole functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2S)-2-(diaminomethylideneamino)-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O2/c8-7(9)12-5(6(13)14)1-4-2-10-3-11-4/h2-3,5H,1H2,(H,10,11)(H,13,14)(H4,8,9,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLZMXYBDRVYRP-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60921388
Record name N-Carbamimidoylhistidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60921388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114460-37-6
Record name 1-Guanidino-2-(4-imidazole)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114460376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Carbamimidoylhistidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60921388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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